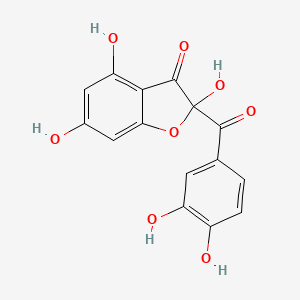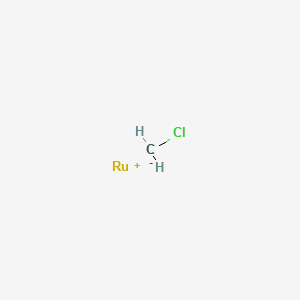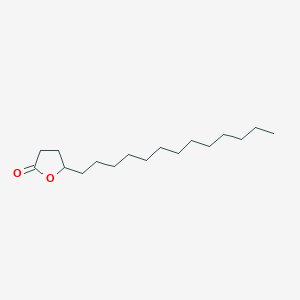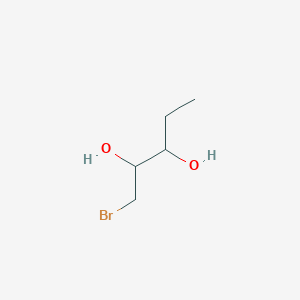silane CAS No. 104281-50-7](/img/structure/B14328963.png)
[(Cyclopentadec-1-en-1-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopentadec-1-en-1-yl)oxysilane is an organosilicon compound characterized by the presence of a cyclopentadecene ring attached to a trimethylsilyl group via an oxygen atom. This compound is part of a broader class of organosilicon compounds that are widely used in various chemical and industrial applications due to their unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopentadec-1-en-1-yl)oxysilane typically involves the reaction of cyclopentadecene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with trimethylsilyl chloride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of (Cyclopentadec-1-en-1-yl)oxysilane can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclopentadec-1-en-1-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the presence of a strong nucleophile and a suitable solvent.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Cyclopentadec-1-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules to enhance their stability and functionality.
Industry: The compound is used in the production of silicone-based materials, which are widely used in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of (Cyclopentadec-1-en-1-yl)oxysilane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, thereby facilitating various chemical reactions. Additionally, the compound can interact with biological molecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
(Cyclopentadec-1-en-1-yl)oxysilane can be compared with other similar compounds such as:
(1-Cyclohepten-1-yloxy)(trimethyl)silane: This compound has a smaller ring size and different reactivity.
(1-Cyclodecen-1-yloxy)(trimethyl)silane: This compound has a different ring size and may exhibit different chemical properties.
Trimethylsilyl cyclopentadiene: This compound has a different ring structure and is used in different applications.
The uniqueness of (Cyclopentadec-1-en-1-yl)oxysilane lies in its larger ring size, which can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
104281-50-7 |
|---|---|
Molekularformel |
C18H36OSi |
Molekulargewicht |
296.6 g/mol |
IUPAC-Name |
cyclopentadecen-1-yloxy(trimethyl)silane |
InChI |
InChI=1S/C18H36OSi/c1-20(2,3)19-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-18/h16H,4-15,17H2,1-3H3 |
InChI-Schlüssel |
GZAXKWWHRFYYGG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CCCCCCCCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)

![1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14328900.png)
![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)

![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)
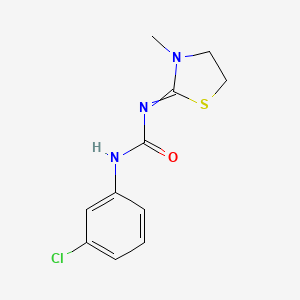
![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
